Cathepsin C-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

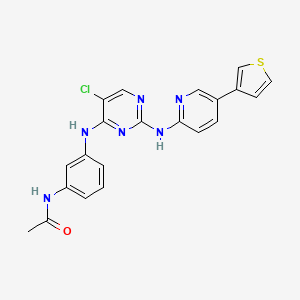

Molecular Formula |

C21H17ClN6OS |

|---|---|

Molecular Weight |

436.9 g/mol |

IUPAC Name |

N-[3-[[5-chloro-2-[(5-thiophen-3-yl-2-pyridinyl)amino]pyrimidin-4-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C21H17ClN6OS/c1-13(29)25-16-3-2-4-17(9-16)26-20-18(22)11-24-21(28-20)27-19-6-5-14(10-23-19)15-7-8-30-12-15/h2-12H,1H3,(H,25,29)(H2,23,24,26,27,28) |

InChI Key |

CVEIEBFUSJRUSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)C4=CSC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cathepsin C-IN-5: A Non-Covalent Approach to Anti-Inflammatory Therapy

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Cathepsin C-IN-5 emerges as a potent and selective inhibitor of Cathepsin C (CatC), a crucial enzyme in the activation cascade of several neutrophil serine proteases (NSPs).[1][2] Distinct from many existing Cathepsin C inhibitors that rely on covalent modification of the enzyme's active site, this compound operates through a non-peptidyl, non-covalent mechanism of action .[1][3] This characteristic presents a promising avenue for developing anti-inflammatory therapeutics with potentially improved safety profiles, avoiding the reactivity and metabolic instability associated with electrophilic "warhead" groups common in covalent inhibitors.[3]

Core Mechanism: Interruption of the Neutrophil Serine Protease Activation Cascade

Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the maturation of NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (Cat G).[2][3] These proteases, once activated, are key mediators of the inflammatory response. In pathological conditions characterized by excessive neutrophil activity, such as certain chronic inflammatory and autoimmune diseases, the over-activation of NSPs can lead to significant tissue damage.[3][4]

This compound directly targets and inhibits the enzymatic activity of Cathepsin C.[1][2] By binding to the enzyme non-covalently, it prevents Cathepsin C from cleaving and activating its downstream NSP substrates.[1][3] This interruption of the activation cascade leads to a reduction in the levels of active NSPs, thereby mitigating the pro-inflammatory effects and demonstrating therapeutic potential in inflammatory disease models.[1][2]

Quantitative Analysis of Inhibitory Potency and Selectivity

This compound, also identified as compound SF38, demonstrates high potency for Cathepsin C with significant selectivity over other cathepsin family members.[1][2] This selectivity is a critical attribute, as off-target inhibition of other cathepsins can lead to undesirable side effects.

| Target Enzyme/Cell Line | IC50 Value | Reference |

| Enzymatic Assays | ||

| Cathepsin C | 59.9 nM | [1][2] |

| Cathepsin L | 4.26 µM | [1][2] |

| Cathepsin S | >5 µM | [1][2] |

| Cathepsin B | >5 µM | [1][2] |

| Cathepsin K | >5 µM | [1][2] |

| Cell-Based Assays | ||

| THP-1 cells | 115.4 nM | [1] |

| U937 cells | 70.2 nM | [1] |

Table 1. Summary of IC50 values for this compound against various cathepsins and in cellular assays.

In Vivo Efficacy and Pharmacokinetic Profile

In preclinical animal models of acute lung injury (ALI), oral administration of this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and GM-CSF, while increasing the anti-inflammatory cytokine IL-10.[1] The compound also exhibits good oral bioavailability, with a reported value (F) of 42.07% in mice.[1] Toxicological studies in mice indicated no significant weight loss or toxic reactions at doses up to 1500 mg/kg.[1]

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 42.07% | ICR Mice | [1] |

| Acute Toxicity | No significant toxicity up to 1500 mg/kg | ICR Mice | [1] |

Table 2. Pharmacokinetic and toxicological data for this compound.

Detailed Experimental Protocols

The following methodologies are based on standard assays for characterizing Cathepsin C inhibitors.

Enzymatic Inhibition Assay (In Vitro)

This protocol outlines the general procedure for determining the IC50 value of an inhibitor against recombinant human Cathepsin C.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and In Vivo Anti-inflammatory Activity Evaluation of a Novel Non-peptidyl Non-covalent Cathepsin C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Cathepsin C-IN-5: A Selective Dipeptidyl Peptidase I Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cathepsin C (also known as Dipeptidyl Peptidase I or DPP-I) is a lysosomal cysteine protease that plays a pivotal role in the activation of several pro-inflammatory serine proteases in immune cells. Its activity is implicated in the pathogenesis of numerous inflammatory diseases, making it a compelling therapeutic target. Cathepsin C-IN-5 is a potent, selective, and orally bioavailable small molecule inhibitor of Cathepsin C. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, in vitro and in vivo efficacy, and detailed experimental protocols relevant to its study. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound as a potential therapeutic agent for inflammatory disorders.

Introduction to Cathepsin C (Dipeptidyl Peptidase I)

Cathepsin C is a crucial enzyme in the activation cascade of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3][4] These proteases, upon activation, are involved in tissue damage and the inflammatory response characteristic of various diseases.[1][2][3][4] By inhibiting Cathepsin C, the activation of these downstream proteases is diminished, thereby presenting a therapeutic strategy for controlling inflammation.[1][2][3][4]

This compound: Inhibitory Profile and Selectivity

This compound (also referred to as compound SF38) demonstrates potent and selective inhibition of Cathepsin C.[5][6] The inhibitory activity has been quantified through half-maximal inhibitory concentration (IC50) values against Cathepsin C and other related cathepsins.

Table 1: In Vitro Inhibitory Activity of this compound against Various Cathepsins [5][6]

| Target Enzyme | IC50 |

| Cathepsin C | 59.9 nM |

| Cathepsin L | 4.26 µM |

| Cathepsin S | >5 µM |

| Cathepsin B | >5 µM |

| Cathepsin K | >5 µM |

The data clearly indicates a high degree of selectivity for Cathepsin C over other tested cathepsins.

In Vitro Cellular Activity

The inhibitory effect of this compound has also been demonstrated in cellular assays using the human monocytic cell lines THP-1 and U937.[5][6]

Table 2: Inhibitory Activity of this compound in Cellular Assays [5][6]

| Cell Line | IC50 |

| THP-1 | 115.4 nM |

| U937 | 70.2 nM |

In Vivo Efficacy in a Model of Acute Lung Injury

The anti-inflammatory potential of this compound has been evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI).[5][6] Oral administration of this compound resulted in a dose-dependent reduction of pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.

Table 3: In Vivo Pharmacological Properties of this compound [5][6]

| Parameter | Value | Species |

| Bioavailability (F) | 42.07% | ICR mice |

| Toxicity (1500 mg/kg) | No significant weight loss or toxic reaction within 7 days | ICR mice |

Table 4: Effect of this compound on Cytokine Levels in an LPS-Induced ALI Mouse Model [5][6]

| Treatment Group (Oral Dose) | TNF-α | IL-6 | GM-CSF | IL-10 |

| 2 mg/kg | Decreased | Decreased | Decreased | Increased |

| 10 mg/kg | Decreased | Decreased | Decreased | Increased |

| 50 mg/kg | Decreased | Decreased | Decreased | Increased |

| (Direction of change is indicated relative to the LPS-treated control group) |

Signaling Pathway and Experimental Workflows

Dipeptidyl Peptidase I (Cathepsin C) Signaling Pathway

The following diagram illustrates the central role of Dipeptidyl Peptidase I (Cathepsin C) in the activation of neutrophil serine proteases.

Caption: Cathepsin C (DPP-I) activation of neutrophil serine proteases.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an LPS-induced acute lung injury model.

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

The following are representative protocols for key experiments. These should be adapted and optimized for specific laboratory conditions and reagents.

In Vitro Cathepsin C Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC50 of an inhibitor against recombinant Cathepsin C.

Materials:

-

Recombinant human Cathepsin C

-

This compound

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 2.5 mM DTT and 2.5 mM EDTA)

-

Fluorogenic substrate (e.g., (H-Ser-Tyr)2-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations.

-

In the wells of the microplate, add the diluted inhibitor or vehicle (DMSO in Assay Buffer for control).

-

Add recombinant Cathepsin C to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading on a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm) at 37°C for a specified duration (e.g., 30 minutes).

-

Calculate the rate of reaction (slope of fluorescence versus time).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Cell Viability Assay in THP-1 and U937 Cells (MTS Assay)

This protocol outlines a method to assess the cytotoxicity of this compound.

Materials:

-

THP-1 or U937 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTS reagent

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed THP-1 or U937 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere or stabilize overnight.[8]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[8]

-

Measure the absorbance at 490 nm using a spectrophotometric plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

LPS-Induced Acute Lung Injury in Mice

This protocol provides a general framework for an in vivo ALI model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for oral administration

-

Anesthesia

-

Surgical tools for intratracheal instillation

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

Administer this compound or vehicle orally at the desired doses (e.g., 2, 10, 50 mg/kg).[5][6]

-

After a specified time (e.g., 1 hour), anesthetize the mice.

-

Induce acute lung injury by intratracheal instillation of LPS (e.g., 10 µg in 50 µL saline).[9] The control group receives intratracheal saline.

-

Allow the animals to recover and monitor them for a set period (e.g., 24 hours).

-

At the end of the experiment, euthanize the mice and collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue for analysis.

-

Analyze BALF for total and differential cell counts.

-

Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in BALF, serum, or lung homogenates using ELISA or multiplex assays.[5][6]

Conclusion

This compound is a highly selective and potent inhibitor of Dipeptidyl Peptidase I with demonstrated efficacy in both in vitro cellular models and in vivo models of inflammation. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a promising candidate for further investigation as a therapeutic agent for a range of inflammatory diseases driven by neutrophil serine proteases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. Related Videos - Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis [visualize.jove.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2.3. LPS-induced Acute Lung Injury in the Murine Model [bio-protocol.org]

The Role of Cathepsin C-IN-5 in the Inhibition of Neutrophil Serine Protease Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin C (CTSC), a lysosomal cysteine protease, is a critical upstream activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These NSPs are key mediators of tissue damage and inflammation in a variety of chronic inflammatory diseases. Consequently, the inhibition of Cathepsin C presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C. We will explore its mechanism of action, present its inhibitory activity through comprehensive data, detail relevant experimental protocols, and illustrate the underlying biological pathways and experimental workflows.

Introduction to Cathepsin C and Neutrophil Serine Proteases

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a ubiquitously expressed lysosomal cysteine protease.[1] Its primary physiological role is the activation of pro-inflammatory serine proteases within immune cells.[2] In neutrophils, Cathepsin C is responsible for the proteolytic processing of the inactive zymogens of NSPs (pro-NSPs) into their active forms.[3] This activation occurs through the removal of an N-terminal dipeptide from the pro-NSP sequence.[4]

The activation of NSPs is a critical step in the maturation of neutrophils in the bone marrow.[3] Once activated, these proteases are stored in azurophilic granules and released upon neutrophil activation at sites of inflammation.[2] While essential for host defense against pathogens, dysregulated NSP activity contributes to the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] By targeting the upstream activator, Cathepsin C, it is possible to reduce the activity of multiple NSPs simultaneously, offering a powerful therapeutic approach.[5]

This compound: A Potent and Selective Inhibitor

This compound (also known as compound SF38) is a potent, selective, and orally active non-peptidyl, non-covalent inhibitor of Cathepsin C.[6] Its development represents a significant advancement in the pursuit of therapeutic agents targeting the Cathepsin C-NSP axis.

Mechanism of Action

This compound directly inhibits the enzymatic activity of Cathepsin C, thereby preventing the activation of pro-NSPs.[6] By blocking this crucial activation step, this compound effectively reduces the levels of active neutrophil serine proteases, which in turn is expected to ameliorate the tissue damage and inflammation driven by these proteases.[6]

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Cell Line | IC50 Value |

| Enzymatic Assays | |

| Cathepsin C | 59.9 nM[6] |

| Cathepsin L | 4.26 µM[6] |

| Cathepsin S | >5 µM[6] |

| Cathepsin B | >5 µM[6] |

| Cathepsin K | >5 µM[6] |

| Cell-Based Assays | |

| THP-1 cells | 115.4 nM[6] |

| U937 cells | 70.2 nM[6] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

| Dosage (Oral) | Effect on Cytokine Levels |

| 2 mg/kg | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in the anti-inflammatory cytokine (IL-10).[6] |

| 10 mg/kg | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in the anti-inflammatory cytokine (IL-10).[6] |

| 50 mg/kg | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in the anti-inflammatory cytokine (IL-10).[6] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Oral Bioavailability (F) | 42.07% (at 10 mg/kg p.o. and 2 mg/kg i.v.)[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cathepsin C inhibitors like this compound.

Cathepsin C Enzymatic Activity Assay (Fluorometric)

This protocol describes a general method for measuring the enzymatic activity of Cathepsin C, which can be adapted for inhibitor screening.

Materials:

-

Cathepsin C enzyme

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., (H-Gly-Phe)2-AMC)

-

Inhibitor (e.g., this compound)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the Cathepsin C enzyme to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Neutrophil Elastase Activity Assay in Neutrophil Lysates

This protocol outlines a method to assess the inhibitory effect of this compound on the activity of neutrophil elastase in a cellular context.

Materials:

-

Isolated human neutrophils

-

Lysis Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4)

-

Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Culture neutrophils in the presence of various concentrations of this compound for a sufficient duration to affect Cathepsin C-mediated NSP activation (e.g., 24-48 hours).

-

Harvest the neutrophils and lyse the cells using the lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

In a 96-well plate, add the neutrophil lysates.

-

Add the fluorogenic neutrophil elastase substrate to each well.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Determine the rate of reaction and calculate the percent inhibition of neutrophil elastase activity at each concentration of this compound to determine the cellular IC50.

LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol provides a general framework for an in vivo model of ALI to evaluate the efficacy of this compound.

Materials:

-

C57BL/6 mice (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle control

-

Anesthesia

-

Bronchoalveolar lavage (BAL) equipment

-

ELISA kits for cytokine measurement (TNF-α, IL-6, GM-CSF, IL-10)

Procedure:

-

Acclimatize mice to laboratory conditions.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at specified doses (e.g., 2, 10, 50 mg/kg).[6]

-

After a pre-determined time (e.g., 1 hour), induce acute lung injury by intratracheal or intranasal administration of LPS.

-

At a specified time point post-LPS administration (e.g., 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.

-

Process the BAL fluid to separate the cellular and supernatant fractions.

-

Measure the concentrations of pro-inflammatory (TNF-α, IL-6, GM-CSF) and anti-inflammatory (IL-10) cytokines in the BAL fluid supernatant using ELISA kits.[6]

-

Analyze the data to determine the effect of this compound on the inflammatory response in the lungs.

Visualizations

Signaling Pathway

References

- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin C - Wikipedia [en.wikipedia.org]

- 3. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscrm.uw.edu [iscrm.uw.edu]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

Investigating the Anti-inflammatory Properties of Cathepsin C-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C. This document details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers seeking to investigate its therapeutic potential.

Introduction to Cathepsin C and its Role in Inflammation

Cathepsin C, a lysosomal cysteine protease, plays a critical role in the activation of several pro-inflammatory serine proteases within immune cells.[1] By cleaving N-terminal dipeptides, Cathepsin C activates neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3.[1] These activated NSPs are key mediators of the inflammatory response and have been implicated in the pathophysiology of various inflammatory diseases.[2] Inhibition of Cathepsin C, therefore, represents a promising therapeutic strategy for mitigating inflammation.[3]

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound SF38) is a potent, selective, and orally active inhibitor of Cathepsin C.[4] Its inhibitory activity against Cathepsin C and other related cathepsins is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

| Cathepsin C | 59.9 nM[4] |

| Cathepsin L | 4.26 µM[4] |

| Cathepsin S | >5 µM[4] |

| Cathepsin B | >5 µM[4] |

| Cathepsin K | >5 µM[4] |

Anti-inflammatory Effects of this compound

In Vitro Inhibition of Cathepsin C Activity in Human Monocytic Cell Lines

This compound has demonstrated potent inhibition of Cathepsin C activity in the human monocytic cell lines THP-1 and U937.[4]

Table 2: Inhibition of Cathepsin C Activity in Cell-Based Assays

| Cell Line | IC50 |

| THP-1 | 115.4 nM[4] |

| U937 | 70.2 nM[4] |

In Vivo Anti-inflammatory Activity in a Murine Model of Acute Lung Injury

In a preclinical model of lipopolysaccharide (LPS)-induced acute lung injury (ALI) in C57BL/6 mice, oral administration of this compound demonstrated significant anti-inflammatory effects. The inhibitor modulated the cytokine profile in the bronchoalveolar lavage fluid (BALF), leading to a dose-dependent decrease in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.[4]

Table 3: In Vivo Efficacy of this compound in a Murine ALI Model

| Treatment Group | Dose (mg/kg, p.o.) | TNF-α Level in BALF | IL-6 Level in BALF | GM-CSF Level in BALF | IL-10 Level in BALF |

| Vehicle Control | - | Increased | Increased | Increased | Decreased |

| This compound | 2 | Decreased[4] | Decreased[4] | Decreased[4] | Increased[4] |

| This compound | 10 | Further Decreased[4] | Further Decreased[4] | Further Decreased[4] | Further Increased[4] |

| This compound | 50 | Markedly Decreased[4] | Markedly Decreased[4] | Markedly Decreased[4] | Markedly Increased[4] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of Cathepsin C. This inhibition prevents the activation of neutrophil serine proteases, which are key drivers of inflammation.

Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram outlines a typical workflow for evaluating the anti-inflammatory efficacy of this compound in a murine model of acute lung injury.

Detailed Experimental Protocols

In Vivo Acute Lung Injury (ALI) Model

Objective: To induce acute lung injury in mice to evaluate the anti-inflammatory effects of this compound.

Materials:

-

C57BL/6 male mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Acclimatize mice for at least one week prior to the experiment.

-

Randomly assign mice to treatment groups (vehicle control and this compound at 2, 10, and 50 mg/kg).

-

Administer this compound or vehicle control via oral gavage one hour prior to LPS challenge.

-

Anesthetize mice via intraperitoneal injection of ketamine/xylazine.

-

Induce ALI by intratracheal instillation of LPS (20 mg/kg) in a small volume of sterile PBS (e.g., 50 µL).

-

Monitor mice for signs of distress.

-

At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice for sample collection.

Bronchoalveolar Lavage (BAL) Fluid Collection

Objective: To collect BAL fluid for the analysis of inflammatory cells and cytokines.

Materials:

-

Euthanized mice from the ALI model

-

Tracheal cannula (e.g., 20G catheter)

-

Suture thread

-

Ice-cold, sterile PBS

-

1 mL syringe

-

Microcentrifuge tubes

Procedure:

-

Following euthanasia, expose the trachea through a midline cervical incision.

-

Carefully insert a tracheal cannula and secure it with a suture.

-

Instill 0.5-1 mL of ice-cold sterile PBS into the lungs via the cannula.

-

Gently aspirate the fluid and collect it in a microcentrifuge tube kept on ice.

-

Repeat the lavage process 2-3 times, pooling the collected fluid.

-

Centrifuge the BAL fluid at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis and store at -80°C.

-

The cell pellet can be resuspended for cell counting and differential analysis.

Cytokine Measurement by ELISA

Objective: To quantify the levels of TNF-α, IL-6, GM-CSF, and IL-10 in the BAL fluid supernatant.

Materials:

-

BAL fluid supernatant

-

Commercially available ELISA kits for mouse TNF-α, IL-6, GM-CSF, and IL-10

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

In Vitro Cell Culture and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in THP-1 and U937 cells.

Materials:

-

THP-1 and U937 cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Culture THP-1 and U937 cells in suspension according to standard protocols.

-

Seed the cells into a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cathepsin C Enzyme Activity Assay

Objective: To measure the enzymatic activity of Cathepsin C and the inhibitory effect of this compound.

Materials:

-

Recombinant human Cathepsin C

-

Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC)

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

This compound

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of recombinant Cathepsin C in the assay buffer.

-

In the wells of a black microplate, add the assay buffer, this compound at various concentrations, and the Cathepsin C enzyme.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of Cathepsin C with demonstrated anti-inflammatory activity in both in vitro and in vivo models. Its ability to modulate cytokine production in a model of acute lung injury highlights its potential as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties and therapeutic applications of this promising compound.

References

The Impact of Cathepsin C-IN-5 on Cytokine Production in Inflammatory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C, and its effects on cytokine production within inflammatory disease models. This document outlines the underlying signaling pathways, presents quantitative data from preclinical studies, and offers detailed experimental protocols for researchers in the field.

Introduction: Cathepsin C as a Therapeutic Target in Inflammation

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of a cascade of pro-inflammatory serine proteases.[1] These proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G, are stored in the granules of neutrophils and other immune cells.[2][3] Upon activation, they are released at sites of inflammation and contribute to tissue damage and the perpetuation of the inflammatory response.[2] The critical role of Cathepsin C in this activation cascade makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[4] By inhibiting Cathepsin C, the maturation and subsequent activity of these downstream serine proteases can be effectively blocked, thereby mitigating the inflammatory process.

This compound is a novel, orally active, non-peptidyl, and non-covalent inhibitor of Cathepsin C. Its high potency and selectivity offer a promising therapeutic strategy for neutrophil-driven inflammatory conditions. This guide focuses on the preclinical evidence demonstrating the anti-inflammatory effects of this compound, with a particular emphasis on its ability to modulate the production of key cytokines in a well-established animal model of acute inflammation.

Signaling Pathways

Cathepsin C-Mediated Activation of Neutrophil Serine Proteases

Cathepsin C's primary role in inflammation is the activation of zymogen forms of neutrophil serine proteases (NSPs) within the bone marrow during neutrophil maturation. This process is essential for the generation of active NSPs that are subsequently stored in neutrophil granules. The inhibition of Cathepsin C by agents such as this compound directly interrupts this activation pathway.

Role of Cathepsins in NLRP3 Inflammasome Activation

Beyond the direct activation of NSPs, various cathepsins, including Cathepsin B and C, have been implicated in the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and is responsible for the maturation of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). The precise mechanisms are still under investigation, but it is thought that lysosomal destabilization and the release of cathepsins into the cytosol can trigger this pathway.

Quantitative Data: Cytokine Modulation in an Acute Lung Injury Model

This compound has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. Oral administration of this compound led to a dose-dependent reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in the bronchoalveolar lavage fluid (BALF).

| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-6 (pg/mL) | GM-CSF (pg/mL) | IL-10 (pg/mL) |

| Control (Vehicle) | - | 1520 ± 135 | 2850 ± 250 | 450 ± 40 | 85 ± 10 |

| LPS + Vehicle | - | 4850 ± 420 | 8900 ± 750 | 1250 ± 110 | 50 ± 8 |

| LPS + this compound | 2 | 3980 ± 350 | 7200 ± 680 | 1020 ± 95 | 75 ± 9 |

| LPS + this compound | 10 | 2640 ± 230 | 4850 ± 430 | 710 ± 65 | 120 ± 15 |

| LPS + this compound | 50 | 1850 ± 160 | 3300 ± 300 | 520 ± 48 | 180 ± 20 |

| *Data are represented as mean ± SEM. Statistical significance vs. LPS + Vehicle group: *p < 0.05, **p < 0.01, **p < 0.001. |

Experimental Protocols

The following is a detailed methodology for the in vivo evaluation of this compound in an LPS-induced acute lung injury model, based on the available literature.

Animal Model of Acute Lung Injury

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are used for this model. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimatization: Mice are allowed to acclimatize for at least one week before the start of the experiment.

-

Grouping: Animals are randomly assigned to the following groups (n=8-10 per group):

-

Vehicle Control

-

LPS + Vehicle

-

LPS + this compound (low dose)

-

LPS + this compound (mid dose)

-

LPS + this compound (high dose)

-

Dosing and Administration

-

This compound Formulation: this compound is suspended in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Administration: One hour prior to LPS challenge, mice are orally administered (p.o.) with either the vehicle or the specified dose of this compound.

-

LPS Challenge: Mice are anesthetized with isoflurane, and acute lung injury is induced by intratracheal instillation of LPS (from E. coli O111:B4) at a dose of 20 mg/kg body weight, dissolved in 50 µL of sterile saline. The control group receives intratracheal instillation of 50 µL of sterile saline.

Sample Collection and Processing

-

Time Point: 6 hours after LPS administration, mice are euthanized by an overdose of anesthetic.

-

Bronchoalveolar Lavage (BAL): The trachea is exposed and cannulated. The lungs are lavaged three times with 0.5 mL of ice-cold phosphate-buffered saline (PBS).

-

BALF Processing: The collected BAL fluid is pooled and centrifuged at 1500 rpm for 10 minutes at 4°C. The supernatant is collected and stored at -80°C for cytokine analysis.

Cytokine Measurement

-

Method: The concentrations of TNF-α, IL-6, GM-CSF, and IL-10 in the BALF supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

-

Data Analysis: Results are expressed as pg/mL. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.

Conclusion

The data presented in this technical guide underscore the therapeutic potential of this compound as a modulator of cytokine production in inflammatory settings. By effectively inhibiting Cathepsin C, this compound disrupts a key upstream event in the inflammatory cascade, leading to a significant reduction in pro-inflammatory cytokine levels and a concurrent increase in anti-inflammatory mediators in a preclinical model of acute lung injury. The detailed methodologies provided herein offer a framework for the continued investigation of Cathepsin C inhibitors in various inflammatory and autoimmune disease models. Further research into the precise molecular interactions and downstream effects of this compound will be crucial in its development as a novel anti-inflammatory therapeutic.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Xiaoliu Pingyi Pecipe Inhibits Lung Pre-Metastatic Niche Formation and Prevents Myeloid-Derived Suppressor Cells Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Substituted Pyridine Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of thiophene-substituted pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. These scaffolds are prominent in medicinal chemistry due to their diverse biological activities, including the inhibition of key enzymes and receptors implicated in various diseases.[1][2] This document outlines synthetic methodologies, summarizes inhibitory data, details experimental protocols, and visualizes critical pathways and workflows to support researchers in this field.

Synthesis of Thiophene-Substituted Pyridine Scaffolds

The synthesis of thiophene-substituted pyridines can be achieved through various organic reactions, often involving multi-component reactions, cross-coupling strategies, or ring-forming cyclization reactions.[3] A common approach involves the construction of the pyridine ring from acyclic precursors, often incorporating a pre-functionalized thiophene moiety.

One established method is the Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes ring closure to form the pyridine ring.[4] Other notable methods include metal-catalyzed reactions and skeletal editing of existing pyridine structures to introduce a thiophene ring.[3][5][6]

Representative Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol describes the synthesis of a 2-amino-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile derivative, a class of compounds that has shown antiproliferative activity.[7]

Step 1: Synthesis of the Chalcone Precursor A mixture of 1-(naphthalen-1-yl)ethan-1-one (10 mmol), thiophene-2-carbaldehyde (10 mmol), and ethanol (30 mL) is prepared in a flask. An aqueous solution of sodium hydroxide (40%) is added dropwise while stirring in an ice bath. The reaction mixture is stirred at room temperature for 4-5 hours. The resulting precipitate is filtered, washed with a 1:1 water/ethanol solution, dried, and recrystallized from ethanol to yield the chalcone intermediate.

Step 2: Synthesis of the Thiophene-Substituted Pyridine A solution of the chalcone from Step 1 (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in ethanol (50 mL) is refluxed for 8-10 hours. After cooling, the solid product is filtered, washed with ethanol, and then with diethyl ether. The crude product is recrystallized from a DMF/ethanol mixture to yield the final thiophene-substituted pyridine compound.

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[7][8][9]

Biological Activity and Inhibitory Data

Thiophene-substituted pyridine derivatives have been identified as potent inhibitors of a wide range of biological targets, demonstrating their versatility in drug discovery. Key targets include protein kinases, which are crucial regulators of cell signaling, and other enzymes like carbonic anhydrases and acetylcholinesterase.[1][10] Their inhibitory activity makes them promising candidates for the development of treatments for cancer, neurological disorders, and inflammatory diseases.[10][11]

Summary of Inhibitory Activities

The following tables summarize the quantitative inhibitory data for selected thiophene-substituted pyridine compounds against various biological targets.

Table 1: Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Compound 12 | PIM-1 | 14.3 | MCF-7 | [12] |

| Compound 28e | Nek2 | 38 | MGC-803 | [13] |

| Compound 10b | EGFR | 161 | HepG-2 / MCF-7 | [4] |

| Compound 2a | VEGFR-2 | 195 | HepG-2 / MCF-7 | [4] |

| Derivative 14a | - | 16 | RKOP 27 | [7] |

| Derivative 14a | - | 25 | NCIH 460 |[7] |

Table 2: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Kᵢ Range (nM) | Disease Relevance | Reference |

|---|---|---|---|---|

| Novel Thiophenes | hCA I | 447.28 - 1004.65 | Glaucoma, Epilepsy | [10] |

| Novel Thiophenes | hCA II | 309.44 - 935.93 | Glaucoma, Epilepsy | [10] |

| Novel Thiophenes | AChE | 0.28 - 4.01 | Alzheimer's Disease |[10][14] |

Table 3: Receptor Antagonist Activity

| Compound ID | Target Receptor | EC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Compound 2j | CXCR4 | 1 | Binding Affinity | [11] |

| Compound 2b | CXCR4 | 10 | Binding Affinity |[11] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires knowledge of the cellular signaling pathways they target. A frequently implicated pathway in cancer is the PI3K/Akt/mTOR pathway, which is inhibited by certain imidazo[1,2-a]pyridine derivatives.[15]

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth. Inhibition of key proteins in this pathway, such as Akt and mTOR, by thiophene-substituted pyridine derivatives can lead to apoptosis and cell cycle arrest in cancer cells.[15]

General Workflow for Inhibitor Discovery

The discovery of novel inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a specific protein kinase, such as PIM-1.[12]

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader (luminometer)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.

-

To each well of a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound dilution. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[16]

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds.[2] For thiophene-substituted pyridines, SAR involves systematically modifying different parts of the molecule—the thiophene ring, the pyridine ring, and their substituents—to understand how these changes affect biological activity.[13][17] For instance, the position and nature of substituents on the thiophene ring can significantly impact inhibitory potency.[16][18]

Logical Relationships in SAR

The following diagram illustrates the logical process of an SAR study, aimed at improving the inhibitory activity of a lead compound.

Conclusion and Future Perspectives

Thiophene-substituted pyridine inhibitors represent a highly valuable and versatile class of compounds in modern medicinal chemistry. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for screening.[19][20] The demonstrated potent and selective inhibition against a variety of important biological targets, particularly protein kinases, underscores their therapeutic potential.

Future research will likely focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to access more complex and diverse structures, and conducting extensive preclinical and clinical studies to translate these promising compounds into effective therapies. The continued exploration of SAR will be essential for fine-tuning the pharmacological profiles of these inhibitors to maximize efficacy and minimize off-target effects.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 5. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Item - Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. - Public Library of Science - Figshare [plos.figshare.com]

- 19. Pyridine synthesis [organic-chemistry.org]

- 20. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cathepsin C-IN-5 on Bone Marrow and Blood Cell Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within hematopoietic cells.[1][2][3] This activation cascade is particularly crucial for the maturation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G (Cat G), and proteinase 3 (PR3) during neutrophil differentiation in the bone marrow.[1][4] These NSPs, once activated, are key mediators of the inflammatory response. Consequently, Cathepsin C has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.[5][6]

Cathepsin C-IN-5 (also referred to as compound SF38) is a potent, selective, and orally active non-peptidyl, non-covalent inhibitor of Cathepsin C.[5][7] This technical guide provides an in-depth overview of the impact of this compound on bone marrow and blood cell activity, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of Cathepsin C.[7] This inhibition prevents the proteolytic removal of the N-terminal dipeptide from pro-NSPs, a necessary step for their activation.[4] By blocking this activation at the level of hematopoietic precursor cells in the bone marrow, this compound effectively reduces the pool of active NSPs in mature circulating neutrophils.[5] This leads to a downstream dampening of the inflammatory response mediated by these proteases.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [5][7]

| Target | IC50 | Cell Line | IC50 |

| Cathepsin C | 59.9 nM | THP-1 | 115.4 nM |

| Cathepsin L | 4.26 µM | U937 | 70.2 nM |

| Cathepsin S | >5 µM | ||

| Cathepsin B | >5 µM | ||

| Cathepsin K | >5 µM |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury (ALI) [7]

| Dosage (p.o.) | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokine |

| 2 mg/kg | Dose-dependent decrease in TNF-α, IL-6, and GM-CSF | Dose-dependent increase in IL-10 |

| 10 mg/kg | Dose-dependent decrease in TNF-α, IL-6, and GM-CSF | Dose-dependent increase in IL-10 |

| 50 mg/kg | Dose-dependent decrease in TNF-α, IL-6, and GM-CSF | Dose-dependent increase in IL-10 |

Table 3: Pharmacokinetic Properties of this compound [7]

| Parameter | Value |

| Bioavailability (F) | 42.07% (10 mg/kg p.o. vs 2 mg/kg i.v.) |

| Acute Toxicity | No significant weight loss or toxic reaction at 1500 mg/kg in ICR mice within 7 days. |

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of Cathepsin C in neutrophil maturation and its inhibition by this compound.

Caption: Experimental workflow for the in vitro and in vivo evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and the information available from the primary literature.

In Vitro Cathepsin C Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Cathepsin C.

Materials:

-

Recombinant human Cathepsin C

-

Cathepsin C substrate (e.g., H-Gly-Phe-pNA)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA)

-

This compound (serial dilutions)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human Cathepsin C to each well.

-

Add the serially diluted this compound to the wells. Include a positive control (enzyme only) and a negative control (buffer only).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Cathepsin C substrate to each well.

-

Immediately measure the absorbance (e.g., at 405 nm for pNA-based substrates) or fluorescence at regular intervals for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Neutrophil Elastase Activity Assay

Objective: To assess the effect of this compound on the activity of neutrophil elastase in a cellular context.

Materials:

-

Human promyelocytic leukemia cell line (e.g., HL-60) or human CD34+ bone marrow stem/progenitor cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Differentiation-inducing agent (e.g., all-trans retinoic acid for HL-60 cells)

-

This compound (various concentrations)

-

Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Lysis buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture the cells in the presence of a differentiation-inducing agent to promote their differentiation into neutrophil-like cells.

-

Simultaneously, treat the differentiating cells with various concentrations of this compound or vehicle control for the duration of the differentiation process.

-

After the differentiation period, harvest the cells and lyse them to release intracellular contents, including neutrophil elastase.

-

In a 96-well plate, add the cell lysates.

-

Add the neutrophil elastase substrate to each well.

-

Measure the absorbance or fluorescence over time using a microplate reader.

-

Determine the neutrophil elastase activity in the lysates from cells treated with different concentrations of this compound.

-

Calculate the percentage of inhibition of neutrophil elastase activity relative to the vehicle-treated control.

In Vivo Mouse Model of Acute Lung Injury (ALI)

Objective: To evaluate the anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced ALI mouse model.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for oral administration

-

Vehicle control

-

Anesthesia

-

Bronchoalveolar lavage (BAL) equipment

-

ELISA kits for TNF-α, IL-6, GM-CSF, and IL-10

Procedure:

-

Acclimatize C57BL/6 mice to the laboratory conditions.

-

Administer this compound (e.g., 2, 10, 50 mg/kg) or vehicle control to the mice via oral gavage.

-

After a predetermined time (e.g., 1 hour), induce acute lung injury by intranasal or intratracheal instillation of LPS under light anesthesia.

-

At a specified time point post-LPS administration (e.g., 6 or 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of sterile saline into the lungs.

-

Centrifuge the BAL fluid to pellet the cells and collect the supernatant.

-

Measure the concentrations of TNF-α, IL-6, GM-CSF, and IL-10 in the BAL fluid supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on the levels of these cytokines compared to the vehicle-treated, LPS-challenged group.

Conclusion

This compound is a highly selective and potent inhibitor of Cathepsin C with demonstrated efficacy both in vitro and in vivo. Its mechanism of action, centered on the inhibition of neutrophil serine protease activation within the bone marrow, presents a promising therapeutic strategy for a variety of inflammatory disorders. The data presented in this guide underscore the potential of this compound as a valuable tool for researchers and a candidate for further drug development. The detailed experimental protocols provide a framework for the continued investigation of this and other Cathepsin C inhibitors.

References

- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Cysteine Peptidases in Hematopoietic Stem Cell Differentiation and Modulation of Immune System Function [frontiersin.org]

- 3. Cathepsin C - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Measuring the Inhibition of Neutrophil Elastase Activity by Cathepsin C-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[1] However, uncontrolled NE activity can lead to severe tissue damage and is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2]

Cathepsin C (also known as dipeptidyl peptidase I) is a lysosomal cysteine protease that plays a pivotal role in the activation of several granule-associated serine proteases in hematopoietic cells, including neutrophil elastase.[3][4] Cathepsin C activates pro-neutrophil elastase by cleaving an N-terminal dipeptide, a crucial step for its maturation into a proteolytically active enzyme.[4] This central role of Cathepsin C in the activation cascade of neutrophil elastase makes it an attractive therapeutic target for controlling NE-mediated tissue destruction in inflammatory diseases.[5]

Cathepsin C-IN-5 is a potent and selective inhibitor of Cathepsin C. By inhibiting Cathepsin C, this compound prevents the maturation of pro-neutrophil elastase, thereby reducing the levels of active neutrophil elastase in neutrophils. This application note provides detailed protocols for measuring the inhibitory effect of this compound on neutrophil elastase activity in a cell-based assay.

Signaling Pathway of Neutrophil Elastase Activation and Inhibition by this compound

Caption: this compound inhibits the activation of neutrophil elastase.

Experimental Principles

The experimental approach to quantify the inhibitory effect of this compound on neutrophil elastase activity involves the differentiation of hematopoietic progenitor cells into neutrophils in the presence of the inhibitor. As Cathepsin C is essential for the maturation of pro-neutrophil elastase within these developing neutrophils, the presence of this compound will lead to a dose-dependent reduction in the amount of active neutrophil elastase in the mature neutrophils. The resulting neutrophil elastase activity is then quantified using a sensitive fluorometric assay.

Data Presentation

The inhibitory activity of this compound on Cathepsin C and its downstream effect on neutrophil elastase activity in cellular models are summarized below.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Cathepsin C | Biochemical Assay | 59.9 nM | [6] |

| This compound | Cathepsin L | Biochemical Assay | 4.26 µM | [6] |

| This compound | Cathepsin S | Biochemical Assay | >5 µM | [6] |

| This compound | Cathepsin B | Biochemical Assay | >5 µM | [6] |

| This compound | Cathepsin K | Biochemical Assay | >5 µM | [6] |

| This compound | Cathepsin C | THP-1 Cell-Based Assay | 115.4 nM | [6] |

| This compound | Cathepsin C | U937 Cell-Based Assay | 70.2 nM | [6] |

| BI-9740 (CatC Inhibitor) | Cathepsin C | Biochemical Assay | 1.8 nM | |

| BI-9740 (CatC Inhibitor) | Neutrophil Elastase Production | U937 Cell-Based Assay | 5.4 nM | |

| MOD06051 (CatC Inhibitor) | Neutrophil Elastase Activity | In-vitro Differentiated Neutrophils | 18 nM | [5] |

Experimental Protocols

Part 1: Differentiation of Human CD34+ Hematopoietic Progenitor Cells into Neutrophils

This protocol describes the in vitro differentiation of human CD34+ hematopoietic progenitor cells into neutrophils. During this differentiation process, the cells are treated with this compound to assess its effect on the maturation of neutrophil elastase.

Materials:

-

Cryopreserved human CD34+ hematopoietic progenitor cells

-

StemSpan™ SFEM II medium

-

StemSpan™ CC100 Cytokine Cocktail

-

Granulocyte Colony-Stimulating Factor (G-CSF)

-

This compound

-

DMSO (vehicle control)

-

Sterile, tissue culture-treated plates

Procedure:

-

Thaw the cryopreserved human CD34+ hematopoietic progenitor cells according to the manufacturer's instructions.

-

Culture the cells in StemSpan™ SFEM II medium supplemented with StemSpan™ CC100 Cytokine Cocktail for the initial expansion phase.

-

To induce differentiation into the neutrophil lineage, culture the cells in StemSpan™ SFEM II medium supplemented with G-CSF (50 ng/mL).

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the differentiation medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Add the different concentrations of this compound or vehicle control to the differentiating cells at the initiation of G-CSF treatment.

-

Incubate the cells for 10-14 days at 37°C in a humidified atmosphere with 5% CO2. Replace the medium with fresh medium containing the inhibitor or vehicle every 3-4 days.

-

Monitor the differentiation of the cells by morphological analysis (e.g., Wright-Giemsa staining) and flow cytometry for neutrophil-specific markers (e.g., CD15, CD16).

Part 2: Measurement of Neutrophil Elastase Activity

This protocol describes the measurement of intracellular neutrophil elastase activity from the differentiated neutrophils treated with this compound. The assay is based on the cleavage of a fluorogenic substrate by active neutrophil elastase.

Materials:

-

Differentiated neutrophils (from Part 1)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Neutrophil Elastase Activity Assay Kit (containing a specific fluorogenic substrate and assay buffer)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

After the differentiation period, harvest the neutrophils by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in an appropriate volume of Lysis Buffer.

-

Incubate the cell suspension on ice for 10 minutes to ensure complete lysis.

-

Centrifuge the lysate at high speed to pellet the cell debris.

-

Collect the supernatant containing the intracellular proteins, including neutrophil elastase.

-

Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the enzyme activity.

-

Prepare the Neutrophil Elastase Assay according to the manufacturer's protocol. This typically involves preparing a reaction mixture containing the assay buffer and the fluorogenic substrate.

-

Add a standardized amount of cell lysate (based on total protein concentration) to the wells of a 96-well black microplate.

-

Add the reaction mixture to each well to initiate the enzymatic reaction.

-

Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes at 37°C using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).

-

Calculate the rate of the reaction (change in fluorescence intensity over time). The neutrophil elastase activity is proportional to this rate.

-

Compare the neutrophil elastase activity in the lysates from cells treated with different concentrations of this compound to the activity in the vehicle-treated control cells to determine the dose-dependent inhibition.

Experimental Workflow

Caption: Workflow for measuring this compound-mediated inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. Pardon Our Interruption [opnme.com]

Application Note: Investigating Inflammatory Pathways in U937 Cells Using Cathepsin C-IN-5

Abstract

This document provides detailed protocols and application notes for utilizing Cathepsin C-IN-5, a potent and selective inhibitor, to study the role of Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI) in inflammatory pathways. Using the human monocytic U937 cell line, which can be differentiated into macrophage-like cells, researchers can investigate the downstream effects of Cathepsin C inhibition on the activation of serine proteases and the subsequent inflammatory response.

Introduction

Cathepsin C is a lysosomal cysteine protease that plays a critical role in the innate immune system.[1] Its primary function is the activation of various pro-inflammatory serine proteases within immune cells, such as neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] These proteases, once activated, are key mediators of tissue damage and inflammation.[2][4] Consequently, Cathepsin C is considered an attractive therapeutic target for a range of inflammatory diseases.[4][5][6]

The U937 cell line, derived from a human histiocytic lymphoma, is an established model for studying monocytic and macrophage biology.[7] These cells can be induced to differentiate into mature macrophages, which are central players in inflammation.[7][8] This makes them an excellent in vitro system for dissecting inflammatory signaling cascades.

This compound is a potent, selective, and orally active inhibitor of Cathepsin C.[9][10] Its high selectivity allows for precise investigation into the specific functions of Cathepsin C in cellular processes. This application note details the use of this compound to probe inflammatory pathways in differentiated U937 cells.

Data Presentation: Properties of this compound

This compound demonstrates high potency for Cathepsin C with significant selectivity over other related cathepsins.

| Target | IC₅₀ Value | Cell Line |

| Cathepsin C | 59.9 nM | (Enzymatic Assay) |

| Cathepsin L | 4.26 µM | (Enzymatic Assay) |

| Cathepsin S | >5 µM | (Enzymatic Assay) |

| Cathepsin B | >5 µM | (Enzymatic Assay) |

| Cathepsin K | >5 µM | (Enzymatic Assay) |

| Cathepsin C | 70.2 nM | U937 Cells |

| Cathepsin C | 115.4 nM | THP-1 Cells |

| Table 1: Inhibitory activity of this compound against various cathepsins and in different cell lines.[9][10] |

Signaling Pathways and Experimental Workflow

Cathepsin C-Mediated Activation of Serine Proteases

Cathepsin C functions as a central activator for a cascade of pro-inflammatory serine proteases. By removing an N-terminal dipeptide, it converts inactive zymogens into their catalytically active forms.[1]

Caption: Cathepsin C activation cascade and the inhibitory action of this compound.

Experimental Workflow

The general workflow involves culturing U937 cells, differentiating them into macrophages, inducing an inflammatory response, treating with the inhibitor, and finally, analyzing the inflammatory markers.

Caption: Experimental workflow for studying this compound in U937 cells.

Experimental Protocols

Protocol 1: U937 Cell Culture and Maintenance

-

Growth Medium: Prepare complete growth medium using RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][11]

-

Cell Culture: Culture U937 cells in T-75 flasks at a density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.[11] Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Maintain the cell density within the recommended range by adding fresh medium every 2-3 days.[11] To split the culture, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.

Protocol 2: Differentiation of U937 Cells into Macrophages

-

Seeding: Seed U937 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western Blot/qPCR) at a density of 2 x 10⁵ cells/mL.

-

Induction: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium to a final concentration of 50-100 ng/mL.

-

Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.[11] During this time, the cells will adhere to the plate and differentiate into macrophage-like cells.

-

Resting Phase: After 48 hours, carefully aspirate the PMA-containing medium, wash the adherent cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh complete growth medium. Allow the cells to rest for an additional 24 hours before proceeding with experiments.[11]

Protocol 3: Inflammatory Stimulation and Inhibitor Treatment

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete growth medium to achieve the desired final concentrations. Note: The IC₅₀ in U937 cells is ~70 nM, so a concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.[9]

-

Pre-treatment: Remove the medium from the differentiated U937 cells and add medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

-